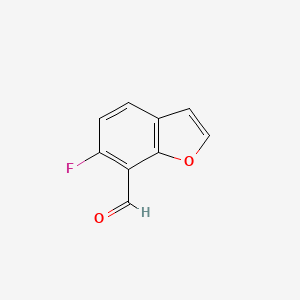

6-Fluorobenzofuran-7-carbaldehyde

Description

Contextualization within Fluorinated Benzofuran (B130515) Chemistry Research

Benzofuran and its derivatives are prevalent scaffolds in many natural products and pharmacologically active compounds. rsc.org The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate the properties of a compound, such as its metabolic stability, binding affinity, and lipophilicity. nih.gov Consequently, fluorinated benzofurans have become an important area of research. nih.govrsc.org The study of these compounds aims to develop new derivatives with enhanced biological activities. nih.govnih.gov Research has shown that the presence of fluorine, along with other groups like bromine, hydroxyl, or carboxyl, can enhance the biological effects of benzofuran derivatives. nih.gov

Significance of Benzofuran and Aldehyde Functionalities in Complex Molecule Synthesis

The benzofuran ring system is a versatile scaffold for the synthesis of complex molecules due to its presence in numerous natural products with interesting biological activities. rsc.org The aldehyde functional group (-CHO) is a highly reactive and versatile handle in organic synthesis. It can participate in a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. This reactivity allows for the elaboration of the benzofuran core into more complex structures. For instance, the aldehyde can be a precursor for the synthesis of various heterocyclic compounds, which are crucial in drug discovery.

Unique Aspects of Fluorine Substitution at Position 6 on the Benzofuran-7-carbaldehyde (B1279132) Scaffold

The substitution of a hydrogen atom with a fluorine atom at the 6-position of the benzofuran-7-carbaldehyde scaffold introduces several unique properties. Fluorine is the most electronegative element, and its presence can significantly alter the electronic environment of the molecule. This can influence the reactivity of the aldehyde group and the benzofuran ring system. Furthermore, the small size of the fluorine atom means it can often replace a hydrogen atom without causing significant steric hindrance. The introduction of fluorine can also impact the lipophilicity of the molecule, which in turn can affect its solubility and ability to cross biological membranes. Studies on other aromatic systems have shown that fluorine substitution can lead to a redshift in the absorption spectra and a reduction in the band gap of the molecule. rsc.org

Chemical and Physical Properties

The specific properties of 6-Fluorobenzofuran-7-carbaldehyde are detailed in the table below. These properties are crucial for its application in chemical synthesis and for predicting its behavior in various chemical reactions.

| Property | Value |

| Molecular Formula | C₉H₅FO₂ |

| Molecular Weight | 164.13 g/mol sigmaaldrich.comsigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| InChI | 1S/C9H5FO2/c10-8-2-1-6(5-11)9-7(8)3-4-12-9/h1-5H sigmaaldrich.com |

| InChI Key | MBVFRSJFKMJRHA-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES | FC1=CC=C(C2=C1C=CO2)C=O sigmaaldrich.com |

Synthesis and Reactivity

The synthesis of functionalized benzofurans can be achieved through various methods, including intramolecular and intermolecular C-C and/or C-O bond-forming processes, often utilizing transition-metal catalysis. researchgate.net Specific methods for the synthesis of this compound are not extensively detailed in the provided search results. However, general strategies for the synthesis of substituted benzofurans often involve the cyclization of appropriately substituted phenols. For instance, the reaction of o-hydroxy aldehydes with various reagents can lead to the formation of the benzofuran ring system. nih.gov

The reactivity of this compound is largely dictated by the aldehyde group. This group is electrophilic and readily undergoes nucleophilic attack. This allows for a variety of transformations, such as:

Oxidation to the corresponding carboxylic acid.

Reduction to the corresponding alcohol.

Reductive amination to form amines.

Wittig reaction to form alkenes.

Aldol condensation and other related C-C bond-forming reactions.

The fluorine atom at the 6-position can influence the reactivity of the aldehyde group through its electron-withdrawing inductive effect.

Applications in Research

This compound serves as a key intermediate in the synthesis of more complex molecules with potential biological activities. The benzofuran scaffold is a common feature in many compounds with anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgnih.govnih.gov The introduction of a fluorine atom can enhance these activities. nih.govnih.gov Therefore, this compound is a valuable starting material for the development of new therapeutic agents.

Research into fluorinated benzofuran derivatives has shown promising results. For example, some fluorinated benzofurans have demonstrated significant anti-inflammatory and potential anticancer effects. nih.gov The ability to synthesize a variety of substituted benzofurans is crucial for exploring the structure-activity relationships of this class of compounds. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1-benzofuran-7-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO2/c10-8-2-1-6-3-4-12-9(6)7(8)5-11/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOVXCXIFROOPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CO2)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Fluorobenzofuran 7 Carbaldehyde

Retrosynthetic Analysis and Strategic Disconnections for the Fluorobenzofuran Core

A retrosynthetic analysis of 6-Fluorobenzofuran-7-carbaldehyde reveals several plausible disconnection points, guiding the design of a synthetic route. The primary strategic disconnections involve the formation of the benzofuran (B130515) core and the introduction of the formyl and fluoro substituents.

Strategy 1: Late-stage Formylation. A primary disconnection can be made at the C7-aldehyde bond via a formylation reaction, such as the Vilsmeier-Haack or Duff reaction, on a pre-formed 6-fluorobenzofuran (B2850049) intermediate. This simplifies the target to 6-fluorobenzofuran. The benzofuran core can then be disconnected via two main approaches:

C-O bond formation (Intramolecular): Disconnecting the ether linkage leads to a 2-substituted-4-fluorophenol derivative, which can undergo intramolecular cyclization. A common precursor for this is an o-alkynylphenol.

C-C bond formation (Intermolecular): Disconnecting the C2-C3 bond suggests an intermolecular reaction, such as the coupling of a fluorinated phenol (B47542) with a suitable two-carbon synthon, like an alkyne.

Strategy 2: Cyclization of a Pre-functionalized Benzene (B151609) Ring. An alternative retrosynthesis involves constructing the furan (B31954) ring onto a benzene core that already contains the fluoro and a masked or precursor formyl group. For instance, disconnecting the furan ring from a substituted 3-fluoro-2-hydroxybenzaldehyde derivative is a viable path. This approach hinges on the successful synthesis of the polysubstituted benzene starting material.

These retrosynthetic pathways highlight the key challenges: the regioselective synthesis of the benzofuran ring and the controlled introduction of the substituents at the desired positions. researchgate.netresearchgate.net

Multi-step Synthetic Routes and Reaction Optimization Studies

Building upon the retrosynthetic analysis, several multi-step routes can be devised. These routes focus on the efficient formation of the benzofuran nucleus and the precise installation of the fluoro and formyl groups.

Cyclization Strategies for Benzofuran Ring Formationsioc-journal.cn

The construction of the benzofuran ring is the cornerstone of the synthesis. Various cyclization strategies have been developed, broadly categorized into intramolecular and intermolecular approaches. sioc-journal.cnmdpi.com

Intramolecular cyclization is a powerful method that typically involves forming the C-O ether bond of the furan ring from a suitably substituted phenol. A prominent example is the oxidative cyclization of o-alkenyl or o-alkynyl phenols.

For instance, o-allylphenols can be cyclized using palladium catalysts. mdpi.com A general scheme for this transformation involves the reaction of an o-allylphenol in the presence of a palladium(II) catalyst and an oxidant.

A more direct route to the benzofuran core involves the cyclization of o-alkynylphenols. This can be achieved under transition-metal-free conditions using a base like cesium carbonate (Cs₂CO₃) or through metal-catalyzed processes. rsc.org The reaction proceeds via a 5-exo-dig cyclization.

Table 1: Intramolecular Cyclization of 2-Alkynylphenols

| Catalyst/Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Cs₂CO₃ | DMF | 80 °C | Good to Excellent | rsc.org |

| PdCl₂(CH₃CN)₂ / CuCl₂ | Dioxane | 60 °C | Moderate to Good | mdpi.com |

These intramolecular methods offer high efficiency and are often favored for their atom economy and ability to build the heterocyclic core in a single step from an acyclic precursor. researchgate.net

Intermolecular annulation involves the coupling of two separate fragments to form the benzofuran ring system. A common and effective strategy is the palladium or copper-catalyzed reaction of phenols with alkynes. acs.org

This approach typically involves the coupling of a phenol with an internal alkyne, leading to the formation of 2,3-disubstituted benzofurans. The reaction proceeds through a sequence of steps including coordination, insertion, and cyclization. nih.gov

Another powerful intermolecular approach is the (3+2) cyclization of phenols with various partners. For example, B(C₆F₅)₃ can catalyze the intermolecular (3+2) cyclization of phenols with methylene (B1212753) cyclic carbonates to form benzofurans. nih.gov

Table 2: Intermolecular Annulation for Benzofuran Synthesis

| Catalyst System | Reactants | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Ligand | Phenol, Alkyne | Toluene | Builds highly substituted benzofurans | mdpi.com |

| CuI / Base | 2-Fluorophenylacetylene, H₂O | DMSO | Domino hydration/annulation | beilstein-journals.org |

These intermolecular strategies provide a high degree of flexibility, allowing for the synthesis of a wide variety of substituted benzofurans by simply changing the coupling partners. researchgate.net

Introduction of Fluoro and Formyl Functionalities: Regioselectivity and Yields

The regioselective introduction of the fluorine atom at C6 and the formyl group at C7 is a critical aspect of synthesizing the target molecule.

The fluorine atom can be incorporated either by starting with a pre-fluorinated precursor, such as a fluorophenol, or by a late-stage fluorination reaction. Synthesizing benzofurans from 2-fluorophenylacetylene derivatives is an example of the former approach, where the fluorine atom is part of the starting material. beilstein-journals.org Alternatively, methods for the regioselective synthesis of ortho-fluorophenols from non-aromatic precursors have been developed, which could serve as key building blocks. nih.gov

The introduction of the formyl group at the C7 position, ortho to the newly formed furan ring junction and meta to the fluorine, requires careful consideration of directing group effects. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic systems like benzofurans. organic-chemistry.orgcambridge.orgnumberanalytics.comwikipedia.org The regioselectivity of this reaction on a 6-fluorobenzofuran would be influenced by the activating nature of the furan oxygen and the electronic effects of the fluorine atom. The oxygen atom strongly directs electrophilic substitution to the C2 and C3 positions of the furan ring. However, formylation on the benzene ring can be achieved.

A more controlled method for introducing the formyl group at the C7 position is the ortho-formylation of a phenolic precursor. orgsyn.orgmdma.ch For example, a 3-fluorophenol (B1196323) derivative could be subjected to a directed ortho-formylation reaction using reagents like MgCl₂/paraformaldehyde/Et₃N. mdma.chresearchgate.net This would place the formyl group ortho to the hydroxyl group. Subsequent cyclization to form the benzofuran ring would then yield the desired 6-fluoro-7-formyl substitution pattern. The yields for such ortho-formylation reactions are often high, particularly for electron-rich phenols. orgsyn.org

Table 3: Regioselective Formylation Methods

| Method | Reagents | Substrate Type | Position | Yield | Reference |

|---|---|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | Electron-rich arenes | Varies | Good | organic-chemistry.orgcambridge.orgwikipedia.org |

| Duff Reaction | Hexamethylenetetramine | Phenols | ortho to -OH | Moderate | - |

Novel Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry relies heavily on catalysis to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of substituted benzofurans has benefited immensely from the development of novel catalytic systems. nih.gov

Palladium Catalysis: Palladium catalysts are extensively used in C-H activation, cross-coupling, and cyclization reactions leading to benzofurans. nih.govmdpi.comcapes.gov.br For instance, palladium-catalyzed intramolecular oxidative cyclization of o-cinnamyl phenols is a key method. mdpi.com One-pot sequential Suzuki cross-coupling/direct arylation reactions catalyzed by palladium also provide access to 2-substituted benzofurans. mdpi.com

Copper Catalysis: Copper catalysts are particularly effective for C-O bond formation and have been used in the synthesis of benzofurans via intramolecular cyclization and intermolecular annulation. nih.gov A notable application is the copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives to yield benzofurans. beilstein-journals.org Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is another powerful tool when incorporating triazole moieties, showcasing the versatility of copper in heterocyclic synthesis. elsevierpure.commdpi.comnih.gov

Rhodium and Ruthenium Catalysis: Rhodium and ruthenium catalysts have also been employed in benzofuran synthesis. Ruthenium-catalyzed C-H alkenylation of m-hydroxybenzoic acids followed by oxygen-induced annulation is a notable example. nih.gov Rhodium catalysts have been used for the C-H directing group migration between 1,3-diynes and N-benzoxyacetamide to generate the benzofuran skeleton. nih.gov

Metal-Free and Organocatalysis: There is a growing interest in developing metal-free synthetic routes. Base-catalyzed intramolecular cyclization of 2-ynylphenols offers a simple and efficient method for synthesizing 2-substituted benzofurans without the need for a transition metal. rsc.org Organocatalysts, such as B(C₆F₅)₃, have also been shown to effectively catalyze the (3+2) cyclization of phenols to produce benzofurans. nih.gov

The continuous development of new catalytic systems is crucial for advancing the synthesis of complex molecules like this compound, enabling more efficient and sustainable chemical production.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium, Copper, Rhodium)

Transition metal catalysis is a cornerstone of modern organic synthesis, offering efficient and selective routes to complex molecules like this compound. Palladium, copper, and rhodium catalysts are particularly prominent in the synthesis of benzofuran cores. coopscolevis.com

Palladium-Catalyzed Syntheses: Palladium-catalyzed reactions are widely employed for the construction of the benzofuran scaffold. nih.govcapes.gov.br A common strategy involves the coupling of an appropriately substituted phenol with an alkyne, followed by cyclization. For the synthesis of this compound, this would typically involve a 2-fluoro-3-hydroxybenzaldehyde (B1330501) derivative and a suitable acetylene (B1199291) equivalent. The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a key reaction in many benzofuran syntheses. nih.gov Intramolecular C-H functionalization and C-N bond formation strategies catalyzed by palladium have also been developed for the synthesis of related carbazole (B46965) structures, highlighting the versatility of this metal. nih.gov

Copper-Catalyzed Syntheses: Copper catalysts offer a cost-effective and environmentally benign alternative to palladium for certain transformations. rsc.org Copper-catalyzed methods for benzofuran synthesis often involve the aerobic oxidative cyclization of phenols and alkynes. rsc.org This one-pot procedure allows for the regioselective synthesis of polysubstituted benzofurans. rsc.org

Rhodium-Catalyzed Syntheses: Rhodium catalysts are known for their ability to mediate a variety of organic transformations, including C-H activation and cyclization reactions, which are applicable to the synthesis of dihydrobenzofuran derivatives. nih.gov While direct synthesis of this compound using rhodium catalysis is less commonly reported, the methodologies for synthesizing related dihydrobenzofuran frameworks suggest potential applicability. nih.gov These reactions often proceed under mild conditions and can exhibit high yields. nih.gov

Table 1: Comparison of Transition Metal Catalysts in Benzofuran Synthesis

| Catalyst | Typical Reaction | Advantages | Disadvantages |

| Palladium | Sonogashira coupling, C-H activation | High efficiency, broad substrate scope | Higher cost, potential for metal contamination |

| Copper | Aerobic oxidative cyclization | Lower cost, environmentally friendly | May require harsher conditions, lower yields in some cases |

| Rhodium | C-H activation, cyclization | High selectivity, mild reaction conditions | High cost, limited commercial availability of some catalysts |

Organocatalysis and Lewis/Brønsted Acid-Promoted Routes

In recent years, organocatalysis and acid-promoted reactions have emerged as powerful tools in organic synthesis, providing metal-free alternatives for the construction of heterocyclic systems.

Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While specific examples for the direct synthesis of this compound are not prevalent, the principles of organocatalysis are applicable. For instance, proline and its derivatives have been used to catalyze the formation of related heterocyclic structures.

Lewis Acid-Promoted Routes: Lewis acids, such as zinc chloride and tin(II) triflate, can catalyze the formation of benzofuran and dihydrobenzofuran rings. nih.govnih.govrsc.orgresearchgate.net These catalysts function by activating carbonyl groups or other functional groups, facilitating cyclization reactions. For example, Lewis acid-catalyzed domino reactions have been employed to synthesize dihydrobenzofuran-4(5H)-ones. nih.govrsc.org

Brønsted Acid-Promoted Routes: Brønsted acids, such as p-toluenesulfonic acid, can also effectively catalyze the synthesis of benzofuran derivatives. rsc.orgnih.govresearchgate.netnih.govrsc.org They can promote tandem condensation and cycloisomerization reactions to form related heterocyclic structures like isoquinolinones. rsc.org Brønsted acid-mediated cascade reactions have been developed to access 3-(2-bromoethyl)benzofurans, demonstrating their utility in constructing the benzofuran core with subsequent functionalization potential. nih.gov

Visible-Light-Mediated and Microwave-Assisted Syntheses

Modern synthetic chemistry increasingly utilizes alternative energy sources to drive reactions, often leading to faster reaction times, higher yields, and improved energy efficiency.

Visible-Light-Mediated Syntheses: Photoredox catalysis using visible light has become a popular strategy for a variety of organic transformations. researchgate.net This approach can facilitate intramolecular C-H arylation to form phenanthridinone and carbazole rings under transition-metal-free conditions, suggesting its potential for benzofuran synthesis. researchgate.net

Microwave-Assisted Syntheses: Microwave irradiation has been shown to significantly accelerate many organic reactions, including the synthesis of benzofuran derivatives. researchgate.net This technique can lead to shorter reaction times and higher yields compared to conventional heating methods. researchgate.netmdpi.comnih.govisuct.ru Microwave-assisted synthesis has been successfully applied to the preparation of various substituted benzofurans and other heterocyclic compounds. researchgate.netmdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. researchgate.netnumberanalytics.com Reactions with high atom economy are those that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. rsc.org In the context of this compound synthesis, this means favoring addition and cyclization reactions over substitution and elimination reactions, which inherently generate byproducts. nih.gov The E-factor, which quantifies the amount of waste produced per kilogram of product, is another important metric for assessing the environmental impact of a synthesis. nih.gov

Table 2: Key Green Chemistry Metrics

| Metric | Definition | Goal |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize |

| E-Factor | Mass of waste / Mass of product | Minimize |

Solvent-Free and Reduced Solvent Methodologies

The use of large volumes of volatile organic solvents in chemical synthesis poses environmental and safety concerns. Therefore, developing solvent-free or reduced-solvent methodologies is a key goal of green chemistry.

Solvent-Free Reactions: Performing reactions in the absence of a solvent, often under microwave irradiation or with solid-supported reagents, can significantly reduce waste and simplify product purification. researchgate.netresearchgate.net For instance, Michael addition reactions have been successfully carried out under solvent-free conditions. researchgate.net

Reduced Solvent Methodologies: When a solvent is necessary, the use of greener solvents, such as water or supercritical fluids, is preferred. Additionally, flow chemistry protocols can minimize solvent usage and improve reaction efficiency and safety. Continuous flow synthesis has been demonstrated for the production of triazoles, showcasing a more sustainable approach that could be adapted for benzofuran synthesis. rsc.org

Spectroscopic and Diffraction Based Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For 6-Fluorobenzofuran-7-carbaldehyde, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would be employed for a complete structural assignment.

Proton NMR (¹H NMR) and Carbon NMR (¹³C NMR) Spectral Analysis

The predicted ¹H and ¹³C NMR spectra of this compound provide a detailed map of the proton and carbon framework of the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) in Hertz (Hz) describe the interactions between neighboring nuclei.

Predicted ¹H NMR Data:

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, as well as the protons on the furan (B31954) and benzene (B151609) rings. The aldehydic proton is anticipated to appear as a singlet at a downfield chemical shift due to the electron-withdrawing nature of the carbonyl group. The protons on the furan ring, H-2 and H-3, will exhibit characteristic doublet splitting. The aromatic protons, H-4 and H-5, will show splitting patterns influenced by both homo- and heteronuclear coupling with the adjacent fluorine atom.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CHO | 10.2 | s | - |

| H-2 | 7.8 | d | 2.2 |

| H-3 | 6.9 | d | 2.2 |

| H-4 | 7.6 | dd | 8.5, 4.5 |

| H-5 | 7.2 | t | 8.5 |

Predicted ¹³C NMR Data:

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde is the most deshielded, appearing at the lowest field. The carbons of the benzofuran (B130515) ring system will have chemical shifts influenced by their position relative to the oxygen, fluorine, and aldehyde substituents. The C-F coupling will be observable for the carbons in the vicinity of the fluorine atom.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C=O | 189.5 | - |

| C-2 | 146.0 | - |

| C-3 | 108.2 | - |

| C-3a | 128.5 | d, J ≈ 5 |

| C-4 | 115.1 | d, J ≈ 22 |

| C-5 | 119.8 | d, J ≈ 4 |

| C-6 | 160.3 | d, J ≈ 250 |

| C-7 | 118.0 | d, J ≈ 20 |

| C-7a | 150.1 | d, J ≈ 2 |

Fluorine NMR (¹⁹F NMR) for Fluoro-Substituent Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is predicted to show a single resonance for the fluorine atom at the 6-position. The chemical shift of this fluorine is influenced by its electronic environment within the aromatic system. The signal will likely appear as a doublet of doublets due to coupling with the adjacent aromatic protons, H-5 and H-7 (if present, though in this case it's a carbon).

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹⁹F | -115 | dd | J(F, H-5) ≈ 8.5, J(F, H-7a) ≈ 2 |

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, confirming the connectivity between adjacent protons. For instance, a cross-peak between the signals for H-2 and H-3 would be expected, as well as between H-4 and H-5.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would allow for the definitive assignment of each carbon atom that bears a proton (C-2, C-3, C-4, and C-5).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons and for piecing together the molecular skeleton. Key expected correlations would include the aldehydic proton to C-7 and C-7a, and H-5 to C-4, C-6, and C-7.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could help to confirm the through-space relationship between the aldehyde proton and the H-5 proton, which would be expected if they are on the same side of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide characteristic signatures for the functional groups present.

Carbonyl Stretch Vibrations of the Aldehyde Group

The most prominent feature in the IR spectrum of this compound is expected to be the strong absorption band corresponding to the C=O stretching vibration of the aldehyde group. Due to the conjugation of the aldehyde with the aromatic benzofuran system, this band is predicted to appear in the region of 1680-1700 cm⁻¹. The electron-withdrawing nature of the fluorine atom may slightly shift this frequency. In addition to the C=O stretch, a characteristic, though weaker, C-H stretching vibration for the aldehyde proton is expected to appear as a doublet around 2720 cm⁻¹ and 2820 cm⁻¹.

Furan and Benzene Ring Vibrational Signatures

The IR and Raman spectra will also display a series of bands characteristic of the benzofuran ring system. The C=C stretching vibrations of the aromatic benzene ring and the furan ring are expected to appear in the 1450-1600 cm⁻¹ region. The C-O-C stretching vibrations of the furan ring will likely produce strong bands in the 1000-1250 cm⁻¹ region. The C-F stretching vibration is anticipated to give a strong absorption band in the 1200-1300 cm⁻¹ range. Out-of-plane C-H bending vibrations will appear in the 700-900 cm⁻¹ region, and their specific positions can provide information about the substitution pattern of the aromatic ring.

C-F Bond Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by detecting the vibrations of its chemical bonds. For this compound, the carbon-fluorine (C-F) bond is a key structural feature whose vibrational modes provide a characteristic spectral signature.

The C-F stretching vibration in aromatic compounds typically gives rise to a strong absorption band in the IR spectrum. libretexts.org The precise frequency of this band is influenced by the electronic environment of the C-F bond. For fluorinated aromatic rings, the C-F stretching vibration is generally observed in the region of 1250-1000 cm⁻¹. The electronegativity of the fluorine atom and its interaction with the benzofuran ring system would dictate the exact position and intensity of this peak.

In addition to the stretching mode, C-F bending vibrations also occur, though they are typically weaker and found at lower frequencies in the fingerprint region of the spectrum. Analysis of these vibrational modes, in conjunction with the characteristic absorptions of the aldehyde group (C=O stretch around 1710-1740 cm⁻¹ and C-H stretch around 2720 cm⁻¹) and the benzofuran ring system (aromatic C-H and C=C stretches), allows for a comprehensive structural confirmation of the molecule. msu.edulibretexts.org

Table 1: Expected Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-F | Stretch | 1250 - 1000 | Strong |

| Aldehyde C=O | Stretch | 1740 - 1710 | Strong |

| Aldehyde C-H | Stretch | ~2720 | Medium, often a shoulder |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to several decimal places. libretexts.orgnih.gov This precision allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. youtube.comnasa.gov For this compound, the molecular formula is C₉H₅FO₂.

By calculating the theoretical exact mass based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), fluorine (¹⁹F), and oxygen (¹⁶O), HRMS can confirm the elemental composition. libretexts.org Any deviation between the measured exact mass and the calculated theoretical mass is typically within a few parts per million (ppm), providing high confidence in the assigned molecular formula. pnnl.gov

Table 2: Theoretical Exact Mass Calculation for this compound

| Element | Isotope | Atomic Mass (amu) | Count | Total Mass (amu) |

| Carbon | ¹²C | 12.000000 | 9 | 108.000000 |

| Hydrogen | ¹H | 1.007825 | 5 | 5.039125 |

| Fluorine | ¹⁹F | 18.998403 | 1 | 18.998403 |

| Oxygen | ¹⁶O | 15.994915 | 2 | 31.989830 |

| Total | 164.027358 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Studies

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of ions. unt.edu In an MS/MS experiment, the molecular ion (or a protonated/adducted version) of this compound would be selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragment ions would be analyzed in a second mass analyzer. nih.gov

The fragmentation of aromatic aldehydes is well-characterized. miamioh.edu For this compound, characteristic fragmentation pathways would likely involve the loss of small, stable neutral molecules. libretexts.org The primary fragmentation would be expected to be the α-cleavage of the formyl group, leading to the loss of a hydrogen radical (H•, -1 Da) or the entire formyl radical (•CHO, -29 Da). miamioh.eduyoutube.com The loss of carbon monoxide (CO, -28 Da) from the [M-H]⁺ ion is also a very common fragmentation pathway for aromatic aldehydes. nih.gov Further fragmentation of the benzofuran ring system would provide additional structural information.

Table 3: Plausible MS/MS Fragmentation Pathways for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Structure of Neutral Loss |

| 165.0352 | H• | 164.0274 | Hydrogen radical |

| 165.0352 | CHO• | 136.0372 | Formyl radical |

| 164.0274 ([M-H]⁺) | CO | 136.0372 | Carbon monoxide |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Single Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters

A successful single crystal X-ray diffraction experiment on this compound would yield precise data on its solid-state structure. mdpi.com It would confirm the planarity of the benzofuran ring system, which is a common feature of such aromatic heterocycles. asianpubs.orgvensel.orgresearchgate.net The analysis would provide accurate measurements of all bond lengths and angles. For instance, the C-F, C=O, and various C-C and C-O bond lengths within the benzofuran core would be determined with high precision. The orientation of the aldehyde group relative to the benzofuran ring would also be established, revealing any steric or electronic influences on the molecular conformation.

Analysis of Hydrogen Bonding and Crystal Packing

The way molecules pack in a crystal is governed by intermolecular forces. rsc.org For this compound, the analysis of the crystal structure would reveal how these forces dictate the supramolecular architecture. Given the functional groups present, weak C-H···O hydrogen bonds involving the aldehyde oxygen and aromatic C-H groups are highly probable. asianpubs.org

Reaction Mechanisms and Reactivity Studies of 6 Fluorobenzofuran 7 Carbaldehyde

Electrophilic and Nucleophilic Aromatic Substitution Pathways on the Benzofuran (B130515) Core

The benzofuran core of 6-Fluorobenzofuran-7-carbaldehyde is susceptible to both electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome dictated by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) portion of the benzofuran ring is deactivated towards electrophilic attack due to the electron-withdrawing effects of the C7-aldehyde group and the C6-fluorine atom. The aldehyde group is a meta-director, while the fluorine atom is an ortho-, para-director. The powerful directing effect of the benzofuran's oxygen atom, which directs ortho and para to itself (positions 2 and 7), also plays a crucial role. In this specific molecule, position 7 is already substituted. The primary site for electrophilic attack is therefore predicted to be the C4 position, which is ortho to the activating ether oxygen and meta to the deactivating aldehyde group. This represents a compromise between the competing electronic effects.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution (SNAr) typically requires an electron-deficient aromatic ring and a good leaving group. youtube.com In this compound, the aldehyde group strongly withdraws electron density from the ring, making it susceptible to nucleophilic attack. The fluorine atom can act as the leaving group. The rate-determining step in many SNAr reactions is the initial attack by the nucleophile. youtube.com Fluorine, being the most electronegative halogen, strongly polarizes the C-F bond, making the carbon atom highly electrophilic and thus accelerating this initial nucleophilic attack, even though fluoride (B91410) is typically considered a poor leaving group. youtube.com Therefore, substitution of the fluorine atom by strong nucleophiles is a feasible pathway. nih.govuni-tuebingen.de

Aldehyde Group Reactivity: Detailed Mechanism Studies

The aldehyde functional group at the C7 position is a primary site for a variety of chemical transformations, including condensation, oxidation, and reduction reactions.

The aldehyde group readily participates in carbon-carbon bond-forming condensation reactions.

Knoevenagel Condensation : This reaction involves the nucleophilic addition of an active hydrogen compound (containing electron-withdrawing groups like CN, CO2R, or COR) to the aldehyde, followed by dehydration. wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org The mechanism proceeds through the formation of an enolate from the active methylene (B1212753) compound, which then attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent elimination of water yields an α,β-unsaturated product. sigmaaldrich.com

Wittig Reaction : The Wittig reaction converts the aldehyde into an alkene by reacting it with a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglibretexts.org The reaction mechanism involves the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon to form a betaine (B1666868) intermediate, which then cyclizes to a four-membered oxaphosphetane. organic-chemistry.orgmasterorganicchemistry.com This intermediate collapses to form the stable triphenylphosphine (B44618) oxide and the desired alkene, with the stereochemistry (E/Z) of the alkene depending on the stability of the ylide used. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction : A modification of the Wittig reaction, the HWE reaction uses a phosphonate (B1237965) carbanion, which is more nucleophilic and generally less basic than a phosphonium ylide. wikipedia.org This reaction almost exclusively produces the (E)-alkene. wikipedia.orgorganic-chemistry.org The mechanism is similar to the Wittig reaction, but the by-product is a water-soluble dialkylphosphate salt, which simplifies product purification. wikipedia.orgalfa-chemistry.com The HWE reaction is a reliable and stereoselective method for olefination. nih.gov

| Reaction Type | Reagent Type | General Product |

|---|---|---|

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | α,β-Unsaturated Dinitrile |

| Wittig Reaction | Phosphonium Ylide (e.g., Ph3P=CHCO2Et) | α,β-Unsaturated Ester |

| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion (e.g., (EtO)2P(O)CH2CO2Et) | (E)-α,β-Unsaturated Ester |

The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol.

Selective Oxidation : The aldehyde can be oxidized to the corresponding carboxylic acid, 6-fluorobenzofuran-7-carboxylic acid, without affecting the benzofuran ring. Standard methods include the Pinnick oxidation (using sodium chlorite, NaClO2, buffered with a weak acid) or using Tollens' reagent ([Ag(NH3)2]+), which is a classic qualitative test for aldehydes. The Pinnick oxidation is highly effective for converting aldehydes to carboxylic acids in the presence of other oxidizable functional groups.

Selective Reduction : The aldehyde can be selectively reduced to the primary alcohol, (6-fluorobenzofuran-7-yl)methanol. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH4) or lithium aluminium hydride (LiAlH4). NaBH4 is a milder reagent and is generally preferred for its chemoselectivity, as it will not typically reduce esters or carboxylic acids, and it can be used in protic solvents like ethanol (B145695) or methanol. The mechanism involves the transfer of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon.

Reactivity of the Furan (B31954) Ring: Cycloadditions and Ring-Opening Processes

The furan ring within the benzofuran system possesses diene character, allowing it to participate in cycloaddition reactions, although its aromaticity reduces its reactivity compared to simple dienes. It can also undergo ring-opening under certain conditions.

The furan moiety can act as a 4π component in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. mdpi.com The aromatic character of the furan ring means that these cycloadditions are often reversible and may require harsh conditions or highly reactive dienophiles. The presence of electron-withdrawing groups on the furan ring, as is the case with the fused, substituted benzene ring in this compound, generally decreases its reactivity as a diene. However, reactions with powerful dienophiles are still possible. nih.govbeilstein-journals.org For instance, reaction with maleic anhydride (B1165640) or a reactive acetylene (B1199291) derivative could yield the corresponding cycloadduct. The regioselectivity of such reactions with unsymmetrical dienophiles would be influenced by the electronic and steric effects of the substituents on both the furan diene and the dienophile. nih.gov

| Dienophile | Hypothetical Product Type | Key Features |

|---|---|---|

| Maleic Anhydride | Tricyclic Anhydride Adduct | Typically forms the exo isomer, though the endo isomer may form under kinetic control. |

| Dimethyl Acetylenedicarboxylate (DMAD) | Oxabicycloheptadiene Adduct | The initial adduct can undergo further reactions, such as rearrangement or ring-opening. |

| Benzyne | Naphthofuran Derivative Precursor | The initial cycloadduct is often unstable and eliminates the oxygen bridge to form a substituted naphthalene. |

Influence of Fluorine Substitution on Reactivity, Regioselectivity, and Conformational Behavior

Detailed research findings on how the fluorine atom at the 6-position of the benzofuran ring influences the reactivity of the adjacent carbaldehyde group at the 7-position are not available in the current body of scientific literature. To understand these effects, researchers would typically undertake comparative studies with the non-fluorinated analogue, benzofuran-7-carbaldehyde (B1279132). Such studies would elucidate the electronic and steric impact of the fluorine substituent.

Reactivity: The fluorine atom is the most electronegative element, and its presence on the benzene ring of the benzofuran scaffold is expected to exert a strong electron-withdrawing inductive effect (-I). This effect would decrease the electron density of the aromatic system and, consequently, is anticipated to deactivate the ring towards electrophilic substitution reactions. Conversely, the aldehyde group is a meta-directing deactivator. The interplay of the activating oxygen of the furan ring, the deactivating aldehyde, and the deactivating fluoro group would lead to complex reactivity patterns that require empirical study. For nucleophilic aromatic substitution, the strong electron-withdrawing nature of fluorine could potentially make the aromatic ring more susceptible to attack, depending on the reaction conditions and the position of the leaving group.

Regioselectivity: In the absence of experimental data, predicting the regioselectivity of reactions involving this compound is speculative. For instance, in electrophilic aromatic substitution reactions, the directing effects of the existing substituents would be crucial. The furan oxygen directs electrophiles to the 2-position, while the aldehyde group at position 7 would direct incoming groups to positions 4 and 6. However, position 6 is already occupied by fluorine. The influence of the fluorine at position 6, which is ortho to the aldehyde, would further complicate the regiochemical outcome.

Conformational Behavior: The benzofuran ring system is planar and rigid. The primary conformational aspect to consider for this compound would be the orientation of the aldehyde group relative to the fused ring system. The presence of the fluorine atom ortho to the carbaldehyde group could influence the rotational barrier around the C7-C(aldehyde) bond. This could potentially favor a specific conformer due to steric or electronic interactions (e.g., dipole-dipole interactions) between the fluorine atom and the oxygen atom of the aldehyde. However, without spectroscopic or computational studies, the preferred conformation and the energetic barrier to rotation remain undetermined.

Derivatization and Scaffold Modification for Advanced Chemical Entities

Synthesis of Analogues with Modified Aldehyde Functionality

The aldehyde group at the 7-position of the 6-fluorobenzofuran (B2850049) scaffold serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of analogues. These modifications can significantly alter the electronic and steric properties of the molecule.

Oxime, Hydrazone, and Imine Derivatives

The carbonyl group of 6-fluorobenzofuran-7-carbaldehyde can be readily converted into carbon-nitrogen double bond-containing derivatives such as oximes, hydrazones, and imines. These reactions typically involve condensation with the corresponding nitrogen-based nucleophile.

Oximes are generally formed through the reaction of an aldehyde with hydroxylamine. wikipedia.orgbyjus.com This condensation reaction, often performed in a weakly acidic medium or in water with a catalyst, results in the formation of an aldoxime and the elimination of a water molecule. wikipedia.orgbyjus.comyccskarad.com The use of environmentally benign solvents like water and catalyst-free conditions at room temperature has been shown to be effective for the synthesis of aryl oximes. ias.ac.innih.gov

Hydrazones are synthesized by the reaction of aldehydes with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine). wikipedia.orglibretexts.org This reaction is a common method for preparing hydrazone compounds and can be carried out by heating the reactants in a suitable solvent. nih.govnih.gov These derivatives are noted for their diverse biological activities and are important intermediates in organic synthesis. nih.gov

Imines , also known as Schiff bases, are formed from the reaction of an aldehyde with a primary amine, eliminating water in an acid-catalyzed, reversible process. masterorganicchemistry.comlibretexts.orglumenlearning.com The reaction rate is optimal at a mildly acidic pH (around 4-5). lumenlearning.comchemistrysteps.com The synthesis is often straightforward, involving the addition of a primary amine to the aldehyde. masterorganicchemistry.comyoutube.com

| Derivative | Reactant | General Reaction Conditions |

|---|---|---|

| Oxime | Hydroxylamine (NH₂OH) | Weakly acidic medium or aqueous conditions, sometimes with a catalyst. wikipedia.orgyccskarad.com |

| Hydrazone | Hydrazine (H₂NNH₂) or derivatives | Heating in a solvent such as ethanol (B145695). nih.govnih.gov |

| Imine (Schiff Base) | Primary Amine (R-NH₂) | Mildly acidic conditions (pH ~4-5), often in a non-aqueous solvent. masterorganicchemistry.comlumenlearning.comchemistrysteps.com |

Formation of Nitriles and Carboxylic Acids

The aldehyde functionality can also be transformed into other important functional groups like nitriles and carboxylic acids through oxidation or dehydration pathways.

Nitriles can be synthesized from aldehydes through a one-pot transformation. acs.orgorganic-chemistry.org A common method involves the conversion of the aldehyde to an aldoxime intermediate, which is then dehydrated to yield the nitrile. nih.govrsc.org This dehydration can be achieved using various reagents. nih.gov Some modern, greener methods utilize water as a solvent, minimizing the use of harmful reagents. rsc.org Direct conversion procedures that avoid the isolation of the oxime intermediate have also been developed, offering good yields and chemoselectivity. acs.orgacs.org

Carboxylic Acids are formed by the oxidation of the aldehyde group. thieme-connect.comorganic-chemistry.org This transformation can be achieved using a variety of oxidizing agents. tandfonline.com A common laboratory method involves heating the aldehyde with an oxidizing agent like potassium dichromate(VI) in acidic solution. Milder and more selective methods have been developed, such as using hydrogen peroxide in formic acid or Oxone in an aqueous environment, which offer advantages like safety, efficiency, and easier product isolation. thieme-connect.comorganic-chemistry.orgtandfonline.comacs.org Recently, potassium tert-butoxide has been reported as an unconventional oxygen source for the chemoselective oxidation of aromatic aldehydes. rsc.org

| Target Functional Group | General Method | Typical Reagents |

|---|---|---|

| Nitrile | One-pot conversion via aldoxime intermediate | Hydroxylamine hydrochloride followed by a dehydrating agent, or direct methods using reagents like O-(diphenylphosphinyl)hydroxylamine (DPPH). acs.orgnih.govrsc.org |

| Carboxylic Acid | Oxidation | Potassium dichromate(VI)/H₂SO₄, Hydrogen peroxide/Formic acid, Oxone, Potassium tert-butoxide. thieme-connect.comtandfonline.comacs.orgrsc.org |

Functionalization of the Benzofuran (B130515) Ring System

Beyond modifying the aldehyde, the core benzofuran ring system of this compound offers multiple sites for functionalization to create more complex and diverse molecular architectures.

Direct Aromatic Functionalization Strategies

Direct C–H functionalization has become a powerful tool for modifying heterocyclic compounds like benzofuran. acs.org This approach allows for the introduction of new substituents onto the aromatic core without the need for pre-functionalized starting materials. For benzofurans, the C2 position is generally the most reactive and easiest to functionalize. mdpi.com Palladium-catalyzed C–H arylation is a well-established method for synthesizing 2-arylbenzofurans using various arylating agents. nih.gov Cobalt-catalyzed C-H activation has also been employed to synthesize benzofuran derivatives through intramolecular hydroarylation. icchafoundation.org.in These strategies provide a step-economic route to densely functionalized benzofurans. mdpi.comnih.gov

Cross-Coupling Reactions for Extended Aromatic Systems

Cross-coupling reactions are fundamental in synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of extended aromatic systems. While the fluorine atom on the benzofuran ring presents a challenge due to the strength of the C-F bond, recent advances have demonstrated that even these robust bonds can be activated. beilstein-journals.orgnii.ac.jp Nickel-catalyzed cross-coupling reactions have been successfully used to couple 2-fluorobenzofurans with arylboronic acids, proceeding under mild conditions. beilstein-journals.orgnii.ac.jpnih.gov This C-F bond activation provides an orthogonal approach to traditional cross-coupling of C-Br or C-I bonds, allowing for sequential functionalization. For instance, a palladium catalyst can selectively couple a C-Br bond, leaving a C-F bond intact for a subsequent nickel-catalyzed reaction. nih.gov Palladium-catalyzed cross-coupling of 2-bromobenzo[b]furans with various partners is also a highly efficient method for creating 2-substituted derivatives. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of molecules. For 6-Fluorobenzofuran-7-carbaldehyde, such studies would provide critical insights into how the electron-withdrawing nature of the fluorine atom and the aldehyde group influence the aromatic system.

Density Functional Theory (DFT) Studies of Ground State Properties and Energetics

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. A DFT study of this compound would typically begin with a geometry optimization to determine the most stable three-dimensional arrangement of its atoms. Subsequent calculations would yield a wealth of information, including the total electronic energy, dipole moment, and the distribution of electron density.

Furthermore, analysis of the electrostatic potential surface would reveal regions of positive and negative charge, highlighting sites susceptible to nucleophilic or electrophilic attack. While specific DFT data for this compound is not available, such studies on related substituted benzofurans have been instrumental in understanding their structure-activity relationships. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction and Site Selectivity

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are key predictors of a molecule's reactivity and the regioselectivity of its reactions.

For this compound, an FMO analysis would map the distribution of the HOMO and LUMO across the molecule. It is expected that the electron-withdrawing fluorine and aldehyde groups would lower the energies of both the HOMO and LUMO compared to the parent benzofuran (B130515). The HOMO-LUMO energy gap is a crucial parameter, correlating with the molecule's chemical stability and electronic excitation properties. A smaller gap generally implies higher reactivity. The precise localization of these orbitals would indicate the most probable sites for electrophilic and nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations could provide valuable information about the conformational preferences of the aldehyde group relative to the benzofuran ring. MD simulations model the movement of atoms and molecules over time, offering a dynamic picture of molecular behavior.

Such simulations, performed in various solvent environments, would reveal the flexibility of the molecule and the nature of its interactions with surrounding solvent molecules. This is particularly relevant for understanding its behavior in biological systems, where it might interact with the active site of a protein. For instance, molecular docking studies on other substituted benzofuran carbaldehydes have been used to predict their binding affinity to enzymes, a process that is influenced by molecular flexibility. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling of reaction pathways can provide deep insights into the mechanisms and kinetics of chemical transformations. For this compound, this could involve studying its synthesis, its reactivity in various organic reactions, or its metabolic degradation pathways.

Calculation of Activation Energies and Reaction Kinetics

By mapping the potential energy surface of a reaction, computational chemists can identify the transition state structures—the high-energy intermediates that connect reactants and products. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. Calculating these parameters for reactions involving this compound would allow for predictions of its chemical stability and reactivity under different conditions.

Applications in Advanced Chemical Synthesis and Materials Science Research Excluding Clinical and Direct Biological Outcomes

6-Fluorobenzofuran-7-carbaldehyde as a Versatile Synthetic Building Block

The utility of this compound as a versatile building block stems from the reactivity of its aldehyde group and the influence of the fluorine substituent on the benzofuran (B130515) ring system.

Benzofuran derivatives are integral to the structure of numerous natural products and biologically active compounds. The aldehyde functionality of this compound serves as a key entry point for the construction of more complex heterocyclic systems. For instance, it can undergo condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to form a diverse array of fused and appended heterocyclic structures. These reactions can lead to the synthesis of novel scaffolds with potential applications in medicinal chemistry and drug discovery. rsc.orgresearchgate.net

The fluorine atom at the 6-position can influence the electronic properties and reactivity of the benzofuran ring, potentially leading to regioselective reactions and the formation of unique molecular architectures that are not readily accessible from the non-fluorinated parent compound. While direct examples of natural product synthesis starting from this compound are not prominently documented, its potential as a precursor for synthetic analogues of natural products remains a promising area of investigation. rsc.org

The development of novel ligands is crucial for advancing the field of asymmetric catalysis. While there is no specific literature detailing the use of this compound as a ligand, its structure contains elements that could be elaborated into chiral ligands. The aldehyde group can be converted into various functionalities, such as amines or alcohols, which can then be incorporated into larger chiral frameworks. These frameworks, upon coordination to a metal center, could potentially catalyze enantioselective transformations. The fluorine atom could also play a role in modulating the electronic properties of the resulting ligand, thereby influencing the catalytic activity and selectivity of the metal complex.

Integration into Novel Material Scaffolds

The unique combination of a fluorinated benzofuran core and a reactive aldehyde group makes this compound an interesting candidate for the development of new materials with tailored properties.

Benzofuran-containing molecules have been investigated for their potential in optoelectronic applications due to their conjugated π-systems. The aldehyde group of this compound can be utilized in various carbon-carbon bond-forming reactions, such as Wittig or Horner-Wadsworth-Emmons reactions, to extend the conjugation and create larger chromophores. These extended π-systems are often associated with desirable photophysical properties, including fluorescence and charge transport capabilities, which are essential for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine substituent can enhance the electron-accepting properties of the molecule, which is a common strategy for tuning the energy levels of organic semiconductors.

The aldehyde functionality of this compound allows for its incorporation into polymeric structures through polymerization reactions or post-polymerization modification. For example, it could be used as a monomer in condensation polymerization with suitable co-monomers. The resulting polymers would feature the fluorinated benzofuran moiety as a repeating unit, potentially imparting unique thermal, mechanical, or photophysical properties to the material. nih.gov

In supramolecular chemistry, the aldehyde group can participate in the formation of dynamic covalent bonds or act as a hydrogen bond acceptor, enabling the construction of self-assembled architectures such as macrocycles, cages, or extended networks. The fluorine atom can also engage in non-covalent interactions, such as halogen bonding, which can further direct the self-assembly process and stabilize the resulting supramolecular structures.

Use in Sensor Development for Chemical Analytes

The development of chemical sensors for the detection of specific analytes is a critical area of research. The reactivity of the aldehyde group in this compound makes it a potential platform for the design of chemosensors. The aldehyde can react with specific analytes, leading to a change in the photophysical properties of the molecule, such as a "turn-on" or "turn-off" of fluorescence. This change can be used as a signal for the presence of the target analyte. The fluorinated benzofuran core can serve as the fluorophore in such a sensor system.

Design of Chemosensors Based on Aldehyde Reactivity and Fluorescence Properties

While direct studies on this compound as a chemosensor are not extensively documented, the underlying principles of benzofuran-based sensors suggest its high potential. The aldehyde group serves as a reactive site for the selective binding of analytes. This binding event can trigger a change in the fluorescence of the benzofuran core, leading to a detectable signal.

For instance, various benzofuran derivatives have been successfully employed as chemosensors for metal ions. chemisgroup.us The interaction between the analyte and the aldehyde group can occur through mechanisms such as Schiff base formation or other nucleophilic additions, which can alter the intramolecular charge transfer (ICT) characteristics of the molecule, thereby modulating its fluorescence emission. A benzofuran glycinamide-based chemosensor, for example, demonstrated a "turn-off" fluorescence response towards Fe³⁺ ions. nih.gov Another study showcased a benzofuran-β-alaninamide based "turn-on" fluorescent chemosensor for the selective recognition of Fe³⁺ ions. rsc.org

The presence of the fluorine atom in the 6-position can further enhance the sensing capabilities by modifying the electron density of the aromatic system, potentially leading to higher selectivity and sensitivity. This is a common strategy in the design of fluorinated organic materials for enhanced performance. nih.gov

Table 1: Examples of Benzofuran-Based Chemosensors

| Benzofuran Derivative | Analyte Detected | Sensing Mechanism | Fluorescence Response |

|---|---|---|---|

| Benzofuran glycinamide-based chemosensor | Fe³⁺ | Complexation | Turn-off |

| Benzofuran-β-alaninamide based chemosensor | Fe³⁺ | Complexation | Turn-on |

Fluorophore Development and Tunable Emission Properties

The benzofuran ring system is inherently fluorescent, and its emission properties can be finely tuned through chemical modification. nih.gov The introduction of substituents at various positions on the benzofuran core can significantly impact the absorption and emission wavelengths, as well as the quantum yield of the resulting fluorophore.

The aldehyde group at the 7-position of this compound can be readily transformed into a variety of other functional groups, allowing for the synthesis of a library of new fluorophores with diverse photophysical properties. For example, condensation reactions with active methylene compounds or Wittig-type reactions can extend the π-conjugation of the system, typically leading to a red-shift in the emission spectrum.

Furthermore, the fluorine atom at the 6-position plays a crucial role in modulating the electronic properties of the benzofuran fluorophore. Its electron-withdrawing nature can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the emission color and efficiency. Research on other fluorinated benzofurans has shown their utility as high triplet energy host materials in the design of green phosphorescent organic light-emitting diodes (OLEDs), highlighting the importance of fluorine substitution in materials science. nih.gov

Probes for Mechanistic Chemical Biology Research (Focus on Chemical Interaction, not Clinical Outcome)

In the field of mechanistic chemical biology, probes are essential tools for elucidating the intricate workings of biological systems at the molecular level. The unique combination of a fluorinated benzofuran reporter and a reactive aldehyde handle in this compound makes it a promising candidate for the development of such probes.

The aldehyde group can be used to covalently label specific biomolecules, such as proteins or nucleic acids, through reactions with nucleophilic residues like lysine (B10760008) or cysteine. This covalent attachment allows for the tracking and visualization of the target biomolecule within a complex biological environment. The inherent fluorescence of the benzofuran core provides the means for detection.

For example, benzofuran-modified uracil (B121893) residues have been incorporated into oligonucleotides to create fluorescent probes that can detect single-stranded DNA or RNA through triple-helix formation. nih.gov The fluorescence of the benzofuran moiety was shown to increase upon binding to the target nucleic acid, demonstrating the potential of benzofuran derivatives as "turn-on" fluorescent probes for biological research. nih.gov While this example does not involve an aldehyde, it illustrates the utility of the benzofuran scaffold in probe design. The aldehyde functionality of this compound would offer an alternative and powerful method for conjugation to biomolecules.

The fluorine atom can also contribute to the utility of such probes by enhancing their metabolic stability and altering their lipophilicity, which can improve cell permeability and bioavailability for in-cellulo studies. nih.gov

Advanced Analytical Methodologies for 6 Fluorobenzofuran 7 Carbaldehyde Research

Chromatographic Techniques for Purity Assessment, Isolation, and Quantification in Research Samples

Chromatographic methods are indispensable for the separation and analysis of 6-Fluorobenzofuran-7-carbaldehyde in research settings. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the purity assessment and quantification of non-volatile and thermally sensitive compounds like this compound. The development of a robust HPLC method is critical for obtaining accurate and reproducible results.

A typical HPLC method for an aromatic aldehyde such as this compound would involve a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. rjptonline.orgacs.org The mobile phase would likely consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the target compound from any impurities or byproducts. acs.org

For the detection of this compound, a UV detector is highly effective, as the benzofuran (B130515) ring and the aldehyde group constitute a chromophore that absorbs UV light. nih.gov The wavelength of maximum absorbance (λmax) for benzofuran derivatives is typically in the UV region. acs.org For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentration.

In some cases, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be performed to enhance detection sensitivity, especially for trace-level analysis. rjptonline.org The resulting DNPH-hydrazone derivative can be readily analyzed by HPLC with UV detection at a longer wavelength, typically around 360 nm. acs.org

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 50% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Retention Time | ~12.5 min (estimated) |

Note: This table presents illustrative parameters. Actual values would require experimental optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a powerful technique for the analysis of volatile compounds. nih.gov While this compound itself may have limited volatility, GC-MS can be employed for the analysis of its more volatile derivatives or for identifying volatile impurities. For some benzofuran derivatives, thermal decomposition in the GC inlet can be a challenge, necessitating careful method development, such as the use of temperature-programmable inlets.

In GC-MS analysis, the sample is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, allowing for its identification. libretexts.org

For halogenated compounds like this compound, GC-MS is particularly useful as the isotopic pattern of fluorine can aid in identification. nih.govnih.gov The fragmentation of benzofuran derivatives in the mass spectrometer often involves cleavage of the furan (B31954) ring and loss of substituents. libretexts.orgmiamioh.edu The presence of the aldehyde group would likely lead to characteristic fragments from the loss of a hydrogen atom or the formyl group. miamioh.edu

Table 2: Predicted Key Mass Fragments for this compound in GC-MS

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 164 | [M]+ (Molecular ion) |

| 163 | [M-H]+ |

| 135 | [M-CHO]+ |

| 107 | [M-CHO-CO]+ |

Note: This table shows predicted fragments based on the structure. Actual fragmentation would need to be confirmed experimentally.

Spectrophotometric Techniques for Characterization and Concentration Determination in Research Settings

Spectrophotometric techniques are fundamental for characterizing the electronic structure of this compound and for determining its concentration in solutions.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. youtube.com For this compound, the absorption of UV light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π→π* transitions within the benzofuran ring system and n→π* transitions associated with the carbonyl group of the aldehyde. fishersci.ie The position and intensity of these bands are influenced by the substituents on the benzofuran ring. The fluorine atom, being an electron-withdrawing group, can cause a shift in the absorption maxima compared to unsubstituted benzofuran-7-carbaldehyde (B1279132). nih.govnih.gov The spectrum of benzaldehyde (B42025) in water, for instance, shows a maximum absorption at 248 nm, which is assigned to a π→π* transition. researchgate.net

Table 3: Estimated UV-Visible Absorption Data for this compound in Methanol

| Transition | Estimated λmax (nm) | Estimated Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π→π | ~250-260 | ~10,000 - 15,000 |

| n→π | ~310-320 | ~100 - 500 |

Note: These are estimated values based on data for similar aromatic aldehydes and benzofurans. Actual values require experimental measurement.

Fluorescence Spectroscopy for Luminescent Properties

Fluorescence spectroscopy is a highly sensitive technique used to study the luminescent properties of molecules. Many benzofuran derivatives are known to be fluorescent, exhibiting high quantum yields. acs.orgnih.govnih.gov The rigid, fused ring structure of the benzofuran core contributes to its emissive properties. nih.gov

The fluorescence of this compound would involve the absorption of a photon, promoting the molecule to an excited electronic state, followed by the emission of a photon of longer wavelength as the molecule returns to its ground state. The introduction of a fluorine atom can influence the fluorescence properties, potentially enhancing the quantum yield. nih.gov The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is a key parameter determined in these studies. rsc.org

Table 4: Hypothetical Fluorescence Properties of this compound in Toluene

| Parameter | Hypothetical Value |

| Excitation Wavelength (λex) | ~280 nm |

| Emission Wavelength (λem) | ~350 nm |

| Fluorescence Quantum Yield (Φf) | 0.4 - 0.6 (estimated) |

| Fluorescence Lifetime (τ) | 1-5 ns (estimated) |

Electrochemical Methods for Redox Characterization

Electrochemical methods, such as cyclic voltammetry, are employed to investigate the redox behavior of molecules. These techniques can provide valuable information about the electron transfer properties of this compound.

The electrochemical reduction of aromatic aldehydes typically involves the transfer of electrons to the carbonyl group. rjptonline.org The presence of an electron-withdrawing fluorine atom on the aromatic ring is expected to make the reduction of this compound occur at a less negative potential compared to the non-fluorinated analog. nih.gov

A cyclic voltammetry experiment would involve scanning the potential of an electrode in a solution containing the compound and measuring the resulting current. The resulting voltammogram would show peaks corresponding to the reduction and oxidation of the molecule. The peak potentials provide information about the redox potentials, and the peak currents can be related to the concentration and diffusion coefficient of the analyte. youtube.com For aromatic aldehydes, the reduction is often an irreversible process. rjptonline.org

Table 5: Anticipated Electrochemical Data for this compound

| Parameter | Anticipated Observation |

| Technique | Cyclic Voltammetry |

| Working Electrode | Glassy Carbon |

| Solvent/Electrolyte | Acetonitrile / 0.1 M TBAPF₆ |

| Redox Process | Irreversible reduction of the aldehyde group |

| Reduction Potential | Estimated to be less negative than benzaldehyde |

Note: This table outlines the expected behavior based on the electrochemical properties of similar compounds.

Future Perspectives and Emerging Research Directions

Exploration of Unconventional and Sustainable Synthetic Pathways

The future of synthesizing 6-Fluorobenzofuran-7-carbaldehyde and its analogs is geared towards greener and more efficient methodologies that depart from classical, often harsh, synthetic protocols. Research is increasingly focused on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Emerging sustainable approaches that could be adapted for the synthesis of fluorinated benzofurans include:

Catalytic Innovations : The development of novel catalytic systems is a major thrust. Recent advances have shown the efficacy of copper and nickel catalysts in one-pot strategies for creating benzofuran (B130515) derivatives. acs.org For instance, nickel-catalyzed intramolecular nucleophilic addition has proven effective for generating benzofurans in high yields. acs.org Future work could adapt these transition-metal-catalyzed reactions for the specific assembly of the this compound core.